N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
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Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide” is a complex organic molecule. It contains several functional groups, including a benzodioxole, a thiazole, a sulfonyl group, and a propanamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole, thiazole, sulfonyl, and propanamide groups would likely contribute to the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the sulfonyl group is often involved in substitution reactions, while the amide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Anticonvulsant and Antiproliferative Agents
Research has demonstrated the synthesis and evaluation of heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant and antiproliferative activities. Certain derivatives have shown protection against convulsions induced in models, highlighting their potential as anticonvulsant agents. Furthermore, some compounds exhibited significant cytotoxic activities against cancer cell lines, suggesting their utility as antiproliferative agents. This dual potential underscores the compound's versatility in pharmacological research for developing treatments for epilepsy and cancer (A. A. Farag et al., 2012; Sherif A F Rostom, 2006).
Alzheimer’s Disease Research
A series of derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in the pathology of Alzheimer's disease. The research aimed at identifying novel therapeutic agents, indicating the compound's relevance in the search for effective Alzheimer’s disease treatments (A. Rehman et al., 2018).
Anticancer Agents
The compound has also been investigated for its pro-apoptotic activities as potential anticancer agents. Specific derivatives synthesized from the chemical framework demonstrated significant growth inhibition in melanoma cell lines, indicating their potential as effective therapeutic agents in the treatment of cancer. This research contributes to the ongoing efforts in discovering new anticancer compounds (Ö. Yılmaz et al., 2015).
Antimicrobial Activity
Additionally, the compound's derivatives have been explored for their antimicrobial activities. By synthesizing and testing various derivatives, researchers have identified compounds with significant antimicrobial efficacy against a range of bacterial and fungal pathogens. This line of investigation opens pathways for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (K. Vinaya et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S2/c20-13-2-4-14(5-3-13)29(24,25)8-7-18(23)22-19-21-15(10-28-19)12-1-6-16-17(9-12)27-11-26-16/h1-6,9-10H,7-8,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQGQSNPNEHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide |
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